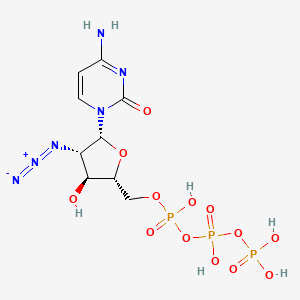
Cytarazid triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytarazid triphosphate typically involves the phosphorylation of 2′-azido-2′-deoxyarabinofuranosylcytosine. This process can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired triphosphate compound from other by-products .
Chemical Reactions Analysis
Types of Reactions
Cytarazid triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be phosphorylated to form its triphosphate derivative.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form its monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorylating agents like POCl3, bases such as pyridine, and solvents like acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the specific reaction conditions .
Scientific Research Applications
Cytarazid triphosphate has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of several human tumor cell lines by interfering with DNA synthesis.
Antiviral Therapy: The compound has demonstrated efficacy in preventing the replication of herpes simplex virus types 1 and 2.
Biochemical Studies: This compound is used as a substrate in studies involving DNA polymerases and other enzymes involved in DNA synthesis.
Drug Development: Its unique properties make it a valuable candidate for the development of new therapeutic agents targeting cancer and viral infections.
Mechanism of Action
Cytarazid triphosphate exerts its effects primarily by inhibiting DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA, thereby interfering with the activity of DNA polymerases. This inhibition prevents the elongation of the DNA strand, leading to the cessation of DNA replication and cell division . The compound also interferes with primer-template activity in cell-free assay systems .
Comparison with Similar Compounds
Cytarazid triphosphate is similar to other nucleoside analogs such as cytarabine triphosphate and deoxycytidine triphosphate. it is unique in its resistance to deamination by human cytidine/deoxycytidine deaminases, which enhances its cytotoxicity against tumor cells . Other similar compounds include:
Cytarabine Triphosphate: Used primarily in the treatment of leukemia, it also inhibits DNA synthesis but is more susceptible to deamination.
Deoxycytidine Triphosphate: A natural substrate for DNA synthesis, it is less effective as an antitumor agent compared to this compound.
Properties
CAS No. |
79065-89-7 |
|---|---|
Molecular Formula |
C9H15N6O13P3 |
Molecular Weight |
508.17 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
HWSNFUNJICGTGY-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


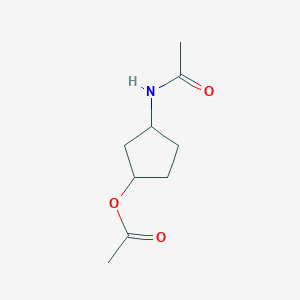
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
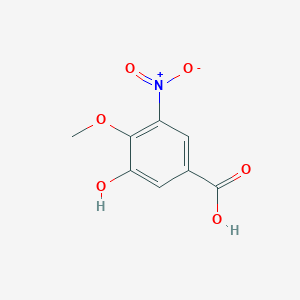
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)


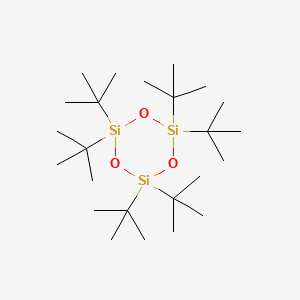
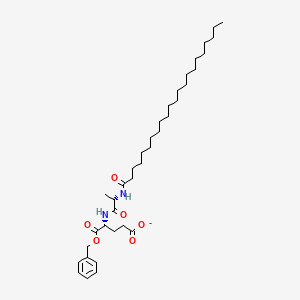

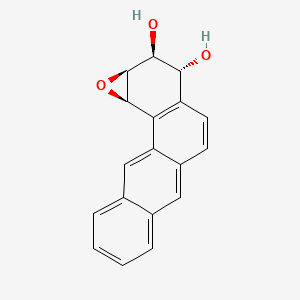



![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
